molecular formula C16H13ClN2O2S B6041125 5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B6041125
M. Wt: 332.8 g/mol
InChI Key: OCAJGCGNLVVJTC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and an N-(4-methyl-1,3-benzothiazol-2-yl) substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-4-3-5-13-14(9)18-16(22-13)19-15(20)11-8-10(17)6-7-12(11)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJGCGNLVVJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the substituents. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amine group is acylated with 4-methyl-1,3-benzothiazol-2-yl chloride to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: 5-chloro-2-hydroxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.

    Reduction: 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.

    Substitution: 5-azido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Uniqueness

5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the 4-methyl-1,3-benzothiazol-2-yl substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.

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